molecular formula C4H7N3S B1595008 2-Hydrazinyl-4-methylthiazole CAS No. 78886-45-0

2-Hydrazinyl-4-methylthiazole

Cat. No.: B1595008
CAS No.: 78886-45-0
M. Wt: 129.19 g/mol
InChI Key: HEMUPBRNDLMSNI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylthiazole (HMT) is a heterocyclic compound that belongs to the thiazole family. It has a molecular formula of C4H7N3S and an average mass of 129.18 Da .


Synthesis Analysis

HMT can be synthesized through various methods. For instance, it can be prepared in a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . Other synthesis methods involve heating with different reagents such as hydrogen chloride, sodium nitrite, potassium hydroxide, and triethylamine .


Molecular Structure Analysis

The thiazole ring in HMT consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in HMT has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

Heterocyclic compounds, such as triazoles, have been a focal point in the preparation of new drugs due to their diverse biological activities. The structural variations these compounds offer, including those derived from 2-Hydrazinyl-4-methylthiazole, are critical for developing new pharmaceuticals with a broad range of functions. The research has emphasized the need for more efficient preparation methods that align with green chemistry principles and the ongoing search for new drugs targeting emerging diseases and resistant microbial strains (Ferreira et al., 2013).

Antioxidant Activity and Analytical Methods

The antioxidant capacity of compounds, including those related to this compound, has been extensively studied. For example, the ABTS assay, a prevalent method for determining antioxidant activity, has been critically reviewed to understand better the reaction pathways and the specific reactions contributing to the total antioxidant capacity. This understanding is vital for comparing antioxidants and tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Corrosion Inhibition

Tolyltriazole, a compound related to this compound, has been reviewed for its use as a corrosion inhibitor for copper and brass in various environments. The efficacy of tolyltriazole, compared to benzotriazole, underscores the importance of heterocyclic compounds in industrial applications to prevent metal corrosion in aggressive media (Walker, 1976).

Amyloid Imaging in Alzheimer's Disease

The potential of thiazole derivatives for in vivo amyloid imaging in Alzheimer's disease patients has been explored. Specific radioligands based on thiazole structures offer insight into the progression of amyloid deposits in the brain, facilitating early detection of Alzheimer's disease and the evaluation of anti-amyloid therapies (Nordberg, 2007).

Safety and Hazards

HMT is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

Thiazole compounds, including HMT, have been the subject of many studies due to their wide range of biological activities. Future research may focus on exploring these activities further and developing new drugs and biologically active agents .

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-4-methylthiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant, antimicrobial, and antitumor activities . The compound interacts with enzymes such as matrix metalloproteinases and kinases, inhibiting their activity and thereby affecting various cellular processes . Additionally, this compound can bind to proteins, altering their conformation and function, which can lead to changes in cell signaling pathways and gene expression .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, leading to enhanced antioxidant defense mechanisms . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit matrix metalloproteinases by binding to their active sites, preventing them from degrading extracellular matrix components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At therapeutic doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization . Additionally, this compound can modulate the levels of metabolites, such as reactive oxygen species and antioxidants, thereby influencing cellular redox balance . These interactions highlight the compound’s potential to regulate metabolic processes and maintain cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological activity and therapeutic effects .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUPBRNDLMSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000113
Record name 2-Hydrazinyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78886-45-0
Record name Thiazole, 2-hydrazinyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazinyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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